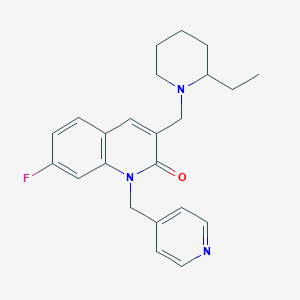

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one

Description

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one is a substituted quinolin-2(1H)-one derivative characterized by three key structural features:

- 3-((2-Ethylpiperidin-1-yl)methyl) group: Introduces lipophilicity and conformational flexibility, which may influence receptor binding.

- 1-(Pyridin-4-ylmethyl) substituent: A polar aromatic moiety that could improve solubility and interaction with biological targets.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated antimicrobial, kinase inhibitory, and fluorescence properties .

Properties

IUPAC Name |

3-[(2-ethylpiperidin-1-yl)methyl]-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O/c1-2-21-5-3-4-12-26(21)16-19-13-18-6-7-20(24)14-22(18)27(23(19)28)15-17-8-10-25-11-9-17/h6-11,13-14,21H,2-5,12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHFUWIKZYYPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one, a compound with the molecular formula C23H26FN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a fluorine atom and a pyridine moiety, alongside an ethylpiperidine side chain. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that derivatives of quinoline and pyridine exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects, making them candidates for treating infections caused by resistant strains.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:

| Position on Ring | Modification | Effect on Activity |

|---|---|---|

| 7 | Fluorine Substitution | Enhanced potency against cancer cells |

| 1 | Pyridine Substitution | Improved selectivity for biological targets |

These modifications can lead to increased binding affinity for specific receptors or enzymes, thereby enhancing therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound and its analogs:

- Antitumor Efficacy : A study demonstrated that similar quinoline compounds inhibited cell proliferation in human cancer cell lines such as HCC827 and A549, with IC50 values ranging from 10 nM to 50 nM. These findings suggest a strong correlation between structural modifications and enhanced antitumor activity .

- Antimicrobial Action : Molecular docking studies predicted that the compound interacts effectively with bacterial enzymes, indicating potential as an antimicrobial agent. The binding affinity was comparable to known antibiotics, suggesting further exploration in this area .

- Inflammation Modulation : In vivo studies showed that compounds with similar structures reduced inflammation markers in rodent models, indicating potential use in treating chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one exhibit significant anticancer properties. Research has demonstrated that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Compounds with a similar structural framework have shown promising results against various bacterial strains. For instance, derivatives of quinoline have been tested for their antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications in the quinoline structure can enhance antibacterial efficacy, making this compound a candidate for further investigation in antimicrobial therapy .

Neurological Applications

The potential of this compound as a therapeutic agent for neurological disorders is also being explored. Its interaction with various receptors in the central nervous system may provide insights into its utility as an anxiolytic or antidepressant agent. Structure–activity relationship (SAR) studies indicate that modifications to the piperidine moiety can significantly affect receptor binding affinity and selectivity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Synthetic Routes: Alkylation reactions (e.g., using methyl or isopropyl iodide) are common for introducing substituents at the 1-position of quinolin-2(1H)-ones, with yields ranging from 63% to 95% . The target compound’s 1-(pyridin-4-ylmethyl) group may require specialized alkylation conditions. The 3-((2-ethylpiperidin-1-yl)methyl) substituent likely involves reductive amination or Mannich-type reactions, similar to methods used for 3-carboxamido derivatives .

Solubility: The pyridin-4-ylmethyl substituent may improve aqueous solubility compared to non-polar groups like methyl or isopropyl .

Biological Relevance: The 7-fluoro substituent is shared with 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, a structural analog of kinase inhibitors . Fluorination often enhances metabolic stability and target affinity. Pyridinyl and triazolyl groups in EGFR/HER-2 inhibitors (e.g., compound 3e) suggest that the target’s pyridin-4-ylmethyl group could facilitate interactions with kinase active sites .

Photophysical and Chemical Property Comparisons

- Fluorescence: Unlike 3-hydroxy-2-[4-(piperidin-1-yl)phenyl]quinolin-4(1H)-one, which exhibits dual fluorescence via ESIPT, the target compound lacks a hydroxyl group at position 3, likely precluding this mechanism .

- Hydrogen Bonding: The absence of a 4-hydroxy group (cf.

Preparation Methods

Construction of the Quinolin-2(1H)-one Core

The quinolin-2-one scaffold with a 7-fluoro substituent is commonly synthesized starting from appropriately substituted anilines or halogenated quinoline derivatives.

- One reported method involves chlorination of methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with phosphorus oxychloride (POCl3) at elevated temperatures (~110 °C) to activate the 3-position for subsequent substitution.

- Alternatively, palladium-catalyzed double Sonogashira coupling of substituted o-iodoanilines followed by cyclization using cesium carbonate (Cs2CO3) as a source of carbonyl and ether oxygen has been employed to generate related quinolinone scaffolds.

Introduction of the (2-Ethylpiperidin-1-yl)methyl Group at the 3-Position

- The 3-position substitution with a (2-ethylpiperidin-1-yl)methyl group is typically achieved via a Mannich reaction or nucleophilic displacement using the corresponding piperidine derivative.

- For example, demethylated quinolinone intermediates undergo Mannich-type alkylation with 2-ethylpiperidine and formaldehyde or related aldehydes to install the piperidinylmethyl substituent.

- Late-stage alkylation strategies involving nucleophilic displacement on activated quinolinone intermediates with 2-ethylpiperidine derivatives have also been reported.

Attachment of the Pyridin-4-ylmethyl Group at the 1-Position

- The N-1 substitution with pyridin-4-ylmethyl is achieved via alkylation of the quinolinone nitrogen with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine under basic conditions.

- This nucleophilic substitution is facilitated by the lone pair on the nitrogen of the quinolinone, allowing for selective N-alkylation.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination/Activation | POCl3, 110 °C, 30 min | Activated quinolinone intermediate |

| 2 | Mannich Reaction | 2-Ethylpiperidine, formaldehyde, base | 3-((2-Ethylpiperidin-1-yl)methyl) substitution at position 3 |

| 3 | N-Alkylation | 4-(Chloromethyl)pyridine, base (e.g., K2CO3) | Introduction of pyridin-4-ylmethyl group at N-1 |

| 4 | Purification | Silica gel chromatography | Pure target compound |

Research Findings and Optimization

- The synthetic methods emphasize modularity and late-stage functionalization to allow structural diversity and optimization of pharmacological properties.

- Yields for the key Mannich-type alkylation step are typically high (e.g., 80-90%), with the overall synthetic route designed to minimize side reactions and facilitate purification.

- The use of palladium-catalyzed cross-coupling reactions in related quinolinone syntheses demonstrates the potential for scalable and efficient production.

- Structural analogs with variations in the piperidine ring and pyridinyl substituents have been synthesized using similar strategies, confirming the robustness of the preparation methods.

Notes on Reaction Conditions and Purification

- Alkylation reactions are generally performed under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the quinolinone nitrogen for efficient alkylation.

- Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in heptane or similar solvents.

- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Q & A

Basic: What are the recommended synthetic routes for 3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one?

Methodological Answer:

A common approach involves coupling pyrimidine derivatives with chloromethylquinolinones. For example, react 3-(chloromethyl)quinolin-2(1H)-one intermediates with pyrimidines containing a piperidinyl group in DMF using triethylamine (Et₃N) as a promoter. Heat the mixture under reflux for 8 hours, followed by purification via column chromatography (n-hexane:ethyl acetate, 7:3) . Optimization of solvent choice (e.g., ethanol or DMF) and catalyst (e.g., copper iodide) may improve yields .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1649 cm⁻¹, C=N at ~1590 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons for substituents (e.g., δ 1.68–1.78 ppm for piperidinyl methyl groups, δ 5.31 ppm for O-CH₂) and aromatic protons (δ 7.09–8.29 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to assess reaction efficiency .

- Catalyst Variation : Compare copper iodide (CuI) with palladium catalysts for cross-coupling steps .

- Temperature/Time : Monitor yield improvements by extending reflux duration (e.g., 8–12 hours) or increasing temperature (80–100°C) .

Advanced: How should in vitro bioactivity studies be designed to evaluate pharmacological potential?

Methodological Answer:

Adopt a split-split plot design with:

- Main Plots : Compound concentrations (e.g., 1 nM–100 µM).

- Subplots : Cell lines (e.g., cancer vs. normal cells).

- Sub-Subplots : Replicates (n = 4) and timepoints (24–72 hours) . Include positive/negative controls and validate via dose-response curves.

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare variables like dose ranges, assay protocols (e.g., MTT vs. ATP-based viability tests), and cell culture conditions .

- Dose-Response Validation : Replicate conflicting studies using standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

Basic: What methods ensure compound purity and stability during storage?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile:water gradient) to assess purity (>95%).

- Stability Testing : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced: How to conduct structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Modification : Synthesize analogs with varied piperidinyl (e.g., ethyl vs. methyl) or pyridinyl groups .

- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using enzymatic assays and correlate activity with structural features .

Advanced: How to assess environmental fate and ecotoxicological impact?

Methodological Answer:

Follow the INCHEMBIOL framework :

- Degradation Studies : Expose the compound to UV light or microbial consortia to measure half-life in water/soil .

- Bioaccumulation : Use LC-MS/MS to quantify residues in model organisms (e.g., Daphnia magna) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to perform molecular docking studies to predict mechanism of action?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.